(2-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Overview
Description
(2-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone is an organic compound that features both bromophenyl and nitrobenzodioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Nitration: The benzodioxin ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: Finally, the bromophenyl and nitrobenzodioxin moieties are coupled using a Friedel-Crafts acylation reaction, typically employing an acid chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd(PPh3)4)
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid
Oxidation: Potassium permanganate, sulfuric acid
Major Products
Substitution: Corresponding substituted derivatives (e.g., (2-aminophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone)
Reduction: (2-bromophenyl)(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Oxidation: (2-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)carboxylic acid
Scientific Research Applications
(2-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving nitroaromatic compounds.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, it can be employed in various synthetic methodologies.
Mechanism of Action
The mechanism of action of (2-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- (2-fluorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- (2-iodophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Uniqueness
(2-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. The combination of the bromophenyl and nitrobenzodioxin moieties also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-bromophenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO5/c16-11-4-2-1-3-9(11)15(18)10-7-13-14(22-6-5-21-13)8-12(10)17(19)20/h1-4,7-8H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLVDPGCWVQZPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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